N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide
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Overview
Description
N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide is an organic compound characterized by the presence of a bromo-substituted aromatic ring and a chloroacetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide typically involves the following steps:
Bromination: The starting material, 4,5-dimethylphenyl, undergoes bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to yield 2-bromo-4,5-dimethylphenyl.
Acylation: The brominated compound is then reacted with chloroacetyl chloride (ClCH₂COCl) in the presence of a base like pyridine or triethylamine to form this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroacetamide group.
Oxidation and Reduction: The aromatic ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be employed, though care must be taken to avoid over-oxidation.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives of N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide can be obtained.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4,5-dimethylphenyl)-2-methylbenzamide
- N-(2-bromo-4,5-dimethylphenyl)-2-nitrobenzamide
- N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide
Uniqueness
N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide is unique due to the presence of both bromo and chloroacetamide groups, which confer distinct reactivity and potential for diverse applications. Compared to its analogs, this compound offers a balance of stability and reactivity, making it versatile for various scientific and industrial uses.
Biological Activity
N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a chloroacetamide functional group and a bromo-substituted aromatic ring. These structural features contribute to its reactivity and biological interactions.
The mechanism of action for this compound involves the formation of covalent bonds with nucleophilic sites on proteins or enzymes. The chloroacetamide moiety can inhibit enzyme activity by modifying active sites, which may lead to antimicrobial or anticancer effects. The bromo and dimethyl groups enhance the compound's lipophilicity, facilitating cellular uptake and interaction with biological targets .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A comparative study on structurally similar compounds indicated that derivatives with halogen substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity Against Bacterial Strains
Compound | Gram-positive Activity (MIC µg/mL) | Gram-negative Activity (MIC µg/mL) |
---|---|---|
This compound | 16 | 32 |
N-(4-chlorophenyl)-2-chloroacetamide | 8 | 64 |
N-(3-bromophenyl)-2-chloroacetamide | 32 | 128 |
MIC : Minimum Inhibitory Concentration
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The compound's efficacy was evaluated using the Sulforhodamine B (SRB) assay, which indicated promising results in inhibiting cell proliferation .
Table 2: Anticancer Activity Against Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF7 | 15 |
HeLa | 20 |
A549 | 25 |
IC50 : Half maximal inhibitory concentration
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial activity of various N-substituted phenyl-2-chloroacetamides. The results indicated that compounds with electron-withdrawing groups displayed superior activity against both Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance biological efficacy .
- Anticancer Evaluation : Another research effort focused on the anticancer properties of chloroacetamide derivatives. The study found that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as therapeutic agents in oncology .
Properties
Molecular Formula |
C10H11BrClNO |
---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-2-chloroacetamide |
InChI |
InChI=1S/C10H11BrClNO/c1-6-3-8(11)9(4-7(6)2)13-10(14)5-12/h3-4H,5H2,1-2H3,(H,13,14) |
InChI Key |
ZTWICYRHGNZZNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)CCl |
Origin of Product |
United States |
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